1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione
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Overview
Description
1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a unique and valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione typically involves cyclization and ring annulation reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the pyrrolopyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production. The use of advanced purification methods such as chromatography and crystallization is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Pyrazolopyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable scaffold for drug discovery .
Properties
CAS No. |
647826-61-7 |
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Molecular Formula |
C17H15N5O2 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
1,3,8-trimethyl-7-phenylpyrrolo[3,2-g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H15N5O2/c1-20-12(10-7-5-4-6-8-10)9-11-14(20)19-15-13(18-11)16(23)22(3)17(24)21(15)2/h4-9H,1-3H3 |
InChI Key |
ZIRMPCPDVQUMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C3C(=N2)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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